molecular formula C11H16BNO4S B591509 2-(Piperidin-1-ylsulfonyl)phenylboronic acid CAS No. 957034-87-6

2-(Piperidin-1-ylsulfonyl)phenylboronic acid

Cat. No.: B591509
CAS No.: 957034-87-6
M. Wt: 269.122
InChI Key: PTSWGJSCDHDBRA-UHFFFAOYSA-N
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Description

2-(Piperidin-1-ylsulfonyl)phenylboronic acid (CAS: 957034-87-6) is a boronic acid derivative featuring a piperidine sulfonyl group at the ortho position of the phenyl ring. This compound is structurally distinct due to the combination of a boronic acid moiety, which enables Suzuki-Miyaura cross-coupling reactions, and a sulfonamide-piperidine group, which may enhance solubility and modulate biological interactions .

Properties

IUPAC Name

(2-piperidin-1-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO4S/c14-12(15)10-6-2-3-7-11(10)18(16,17)13-8-4-1-5-9-13/h2-3,6-7,14-15H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSWGJSCDHDBRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1S(=O)(=O)N2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656876
Record name [2-(Piperidine-1-sulfonyl)phenyl]boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957034-87-6
Record name [2-(Piperidine-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Piperidin-1-ylsulphonyl)benzeneboronic acid
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Biological Activity

2-(Piperidin-1-ylsulfonyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining a boronic acid group with a piperidin-1-ylsulfonyl moiety, which enhances its reactivity and biological profile. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boronic acid group allows for reversible covalent bonding with diols, which is crucial for enzyme inhibition and modulation of signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : This compound has been investigated for its role in inhibiting enzymes such as aldo-keto reductase (AKR1C3), which is implicated in cancer progression. Studies show that derivatives of this compound can act as potent inhibitors with selectivity for specific isoforms .
  • Cytokine Modulation : It has been shown to enhance the release of immunostimulatory cytokines in immune cell lines, indicating potential applications in immunotherapy .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity Description References
Anticancer Inhibits AKR1C3, potentially reducing cancer cell proliferation.
Immunomodulatory Enhances cytokine release from immune cells, suggesting a role in vaccine adjuvants.
Enzyme Inhibition Acts on various enzymes through reversible covalent bonding, impacting metabolic pathways.
Antibacterial Activity Exhibits antibacterial properties against certain pathogens, although specifics require further study.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Inhibition of AKR1C3 : A study demonstrated that derivatives of this compound showed significant inhibition of AKR1C3 activity at concentrations below 100 nM, highlighting its potential as a therapeutic agent for prostate and breast cancers .
  • Immunological Enhancements : Research indicated that when used as a co-adjuvant with TLR-4 agonists, the compound significantly increased antigen-specific antibody titers, suggesting its utility in enhancing vaccine efficacy .
  • Structure-Activity Relationships (SAR) : Investigations into SAR revealed that modifications to the piperidine ring and the sulfonamide group significantly affect the potency and selectivity of the compound against target enzymes .

Comparison with Similar Compounds

Structural Analogs with Varying Substituent Positions

The positional isomerism of the piperidin-1-ylsulfonyl group significantly impacts physicochemical properties and reactivity:

Compound Name CAS Number Substituent Position Key Features
2-(Piperidin-1-ylsulfonyl)phenylboronic acid 957034-87-6 Ortho Steric hindrance near boron; moderate reactivity in Suzuki couplings
4-(Piperidin-1-ylsulfonyl)phenylboronic acid 486422-58-6 Para Reduced steric effects; higher symmetry may improve crystallinity
3-(Piperidin-1-ylsulfonyl)phenylboronic acid 690662-96-5 Meta Intermediate steric effects; unverified biological activity

Key Findings :

  • The ortho isomer exhibits steric hindrance that may slow cross-coupling reactions compared to para-substituted analogs .
  • Para isomers are more synthetically accessible in some cases, as seen in the efficient synthesis of 4-(piperidin-1-ylsulfonyl)phenylboronic acid .

Derivatives with Additional Functional Groups

Modifications such as methylation or fluorination alter electronic and steric properties:

Compound Name CAS Number Additional Groups Impact on Properties
2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid 1217501-52-4 Methyl at position 2 Increased lipophilicity; potential for enhanced membrane permeability
(2-Fluoro-5-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid 1704096-91-2 Fluorine and hydroxyl Enhanced electronic effects; potential for targeted biological activity

Key Findings :

  • Methyl groups improve lipophilicity, which could enhance bioavailability in drug discovery .

Comparison with Non-Sulfonylated Boronic Acids

Simpler boronic acids lack the sulfonamide-piperidine group, leading to divergent applications:

Compound Name CAS Number Key Differences Applications
Phenylboronic acid (PBA) 98-80-6 No sulfonamide or piperidine; lower molecular weight Suzuki couplings; saccharide sensing
3-Chlorophenylboronic acid 63598-19-4 Chlorine substituent; electron-deficient ring Enhanced reactivity in cross-couplings

Key Findings :

  • Chlorinated analogs exhibit higher reactivity in electrophilic substitution but may suffer from toxicity concerns .

Preparation Methods

Synthesis of 2-Bromo-N-(piperidin-1-ylsulfonyl)benzene

The sulfonamide group is introduced first to avoid boronic acid degradation during subsequent reactions. 2-Bromoaniline reacts with piperidin-1-sulfonyl chloride in the presence of a base such as triethylamine (TEA) or potassium carbonate (K₂CO₃) in dichloromethane (DCM) at 0–25°C. This yields 2-bromo-N-(piperidin-1-ylsulfonyl)aniline, which is subsequently deaminated via a diazotization reaction using sodium nitrite (NaNO₂) and sulfuric acid (H₂SO₄) to form 2-bromo-N-(piperidin-1-ylsulfonyl)benzene.

Miyaura Borylation of the Brominated Intermediate

The brominated intermediate undergoes borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. A representative procedure involves:

  • Reactants : 2-bromo-N-(piperidin-1-ylsulfonyl)benzene (1 equiv), B₂pin₂ (1.2 equiv)

  • Catalyst : PdCl₂(dppf) (5 mol%)

  • Base : Potassium acetate (KOAc, 3 equiv)

  • Solvent : 1,4-dioxane at 80°C for 12 hours

This reaction affords the pinacol-protected boronate ester, which is hydrolyzed to the boronic acid using hydrochloric acid (HCl) or aqueous sodium hydroxide (NaOH).

Table 1: Representative Conditions for Suzuki-Miyaura Borylation

ParameterValue
Yield60–75%
Reaction Temperature80°C
Catalyst Loading5 mol% Pd
Boron ReagentB₂pin₂

Directed C–H Borylation Using Iridium Catalysis

Direct C–H borylation leverages the directing effect of the sulfonamide group to install the boronic acid moiety regioselectively.

Iridium-Catalyzed Borylation

A mixture of N-(piperidin-1-ylsulfonyl)benzene and B₂pin₂ is treated with an iridium catalyst, such as [Ir(OMe)(cod)]₂ (cod = 1,5-cyclooctadiene), and a dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) ligand in anhydrous tetrahydrofuran (THF) at 80°C. The sulfonamide group directs borylation to the ortho position, yielding the protected boronate ester. Acidic hydrolysis with HCl liberates the boronic acid.

Table 2: Key Parameters for Directed C–H Borylation

ParameterValue
Yield50–65%
Catalyst[Ir(OMe)(cod)]₂ (3 mol%)
Liganddtbpy (6 mol%)
Reaction Time24 hours

Stepwise Sulfonation and Borylation

This route prioritizes boronic acid installation followed by sulfonamide formation, necessitating protective group strategies.

Synthesis of 2-Boronophenylsulfonyl Chloride

2-Bromophenylboronic acid is sulfonated using chlorosulfonic acid (ClSO₃H) at 0°C, yielding 2-boronophenylsulfonyl chloride. The boronic acid group is protected as a neopentyl glycol ester to prevent side reactions during sulfonation.

Piperidine Coupling

The sulfonyl chloride intermediate reacts with piperidine in DCM with TEA as a base. Deprotection of the boronic acid using aqueous HCl completes the synthesis.

Flow Chemistry Applications

Recent advances in flow chemistry enable efficient borylation under controlled conditions. A microreactor system facilitates the bromine–lithium exchange of 2-bromo-N-(piperidin-1-ylsulfonyl)benzene followed by quenching with trimethyl borate (B(OMe)₃). This method reduces side reactions and improves yields (70–80%) compared to batch processes.

Comparative Analysis of Synthesis Routes

Table 3: Comparison of Preparation Methods

MethodYieldAdvantagesLimitations
Suzuki-Miyaura60–75%High regioselectivityRequires brominated precursor
Directed C–H Borylation50–65%Atom-economic, no pre-functionalizationSensitive to directing groups
Stepwise Sulfonation40–55%Flexible protective group useMultiple steps, lower yields
Flow Chemistry70–80%Rapid, high efficiencySpecialized equipment required

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(Piperidin-1-ylsulfonyl)phenylboronic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves sulfonylation of a phenylboronic acid precursor with piperidine derivatives. Key steps include:

  • Amination-Reduction Reactions : Starting from (2-formylphenyl)boronic acid, intermediates like benzoxaboroles may form, requiring controlled reduction to avoid byproducts (e.g., unsubstituted benzoxaborole) .
  • Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF) and temperatures below 80°C minimize boroxin formation. Yields improve with inert atmospheres (N₂/Ar) to prevent oxidation .
  • Purification : Avoid silica gel chromatography due to irreversible boronic acid binding; use recrystallization or size-exclusion chromatography .

Q. What purification challenges are associated with this compound, and how can they be addressed?

  • Methodological Answer :

  • Irreversible Silica Binding : Replace silica-based purification with recrystallization (e.g., using ethanol/water mixtures) .
  • Boroxin Formation : Store the compound at low temperatures (<4°C) in anhydrous solvents (e.g., THF) to prevent dehydration .
  • Byproduct Mitigation : Optimize stoichiometry of piperidine sulfonylation reagents to reduce unreacted intermediates .

Q. How is this compound utilized in cross-coupling reactions?

  • Methodological Answer : The boronic acid group enables Suzuki-Miyaura couplings with aryl halides. Key considerations:

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:2 molar ratio to substrate enhances coupling efficiency .
  • Base Optimization : Use Na₂CO₃ or CsF in aqueous/organic biphasic systems (e.g., DME/H₂O) to stabilize the boronate intermediate .

Advanced Research Questions

Q. How does the sulfonyl-piperidine moiety influence the compound’s supramolecular structure and reactivity?

  • Methodological Answer :

  • Crystal Packing : X-ray studies reveal weak C–H···O and C–H···π interactions, forming layered structures. Hirshfeld surface analysis quantifies these interactions, guiding crystal engineering .
  • Electronic Effects : The sulfonyl group withdraws electron density, enhancing boronic acid’s Lewis acidity. This increases binding affinity for diols (e.g., saccharides) in physiological pH conditions .

Q. Can this compound act as a switchable ionophore in lipid bilayers, and what experimental designs validate this?

  • Methodological Answer :

  • Mechanism : The boronic acid binds fructose (1:2 stoichiometry), inducing conformational changes in cholate-boronic acid conjugates. This creates ion channels detectable via planar bilayer conductance assays .
  • Validation : Use fluorescence quenching assays with pH-sensitive dyes (e.g., 8-hydroxypyrene-1,3,6-trisulfonate) to monitor ion transport efficiency in liposomes .

Q. How does deborylthiolation reactivity compare between this compound and its structural analogs?

  • Methodological Answer :

  • Substrate Scope : Bulky substituents (e.g., piperidinylsulfonyl) slow deborylthiolation rates compared to unsubstituted phenylboronic acids. Kinetic studies using thiols (e.g., PhSH) and Cu(I) catalysts quantify reactivity differences .
  • Competitive Experiments : Co-react this compound with β-styrylboronic acid; monitor product ratios via GC-MS to assess steric/electronic effects .

Q. What strategies resolve contradictions in reported yields for its synthesis?

  • Methodological Answer :

  • Reproducibility Checks : Standardize starting material purity (e.g., ≥95% piperidine sulfonyl chloride) and reaction scales (<5 mmol) .
  • Byproduct Analysis : Use ¹H NMR to quantify benzoxaborole byproducts; adjust reductant (e.g., NaBH₄) concentrations to suppress their formation .

Q. How do structural analogs (e.g., 3-(Piperidin-1-ylsulfonyl)phenylboronic acid) differ in biological activity?

  • Methodological Answer :

  • Comparative SAR Studies : Test analogs in saccharide-binding assays (e.g., fluorescence polarization with alizarin red S) to correlate substituent position with binding constants .
  • Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies enthalpy/entropy contributions to diol binding, highlighting positional effects of the sulfonyl-piperidine group .

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